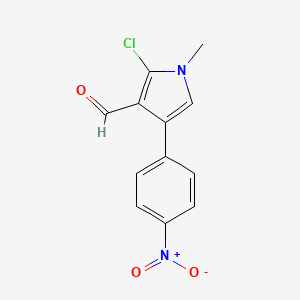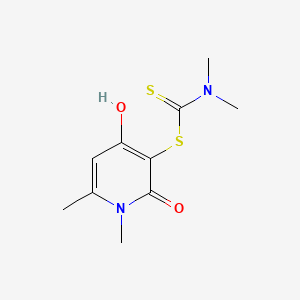
4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl dimethyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl dimethyldithiocarbamate is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with hydroxy, methyl, and dithiocarbamate groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl dimethyldithiocarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved using precursors such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one.
Substitution Reactions: The pyridine ring is then subjected to substitution reactions to introduce the hydroxy and methyl groups. This can be done using reagents like methyl iodide and sodium hydroxide.
Introduction of the Dithiocarbamate Group: The final step involves the introduction of the dithiocarbamate group. This can be achieved by reacting the intermediate compound with carbon disulfide and dimethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl dimethyldithiocarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl and dithiocarbamate groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Applications De Recherche Scientifique
4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl dimethyldithiocarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl dimethyldithiocarbamate involves its interaction with specific molecular targets. The hydroxy and dithiocarbamate groups can form hydrogen bonds and coordinate with metal ions, respectively. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy and carbonyl functional group but differ in the ring structure.
Indole Derivatives: These compounds have a similar nitrogen-containing ring but differ in the substitution pattern.
Uniqueness
4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl dimethyldithiocarbamate is unique due to its specific combination of functional groups and substitution pattern. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl) N,N-dimethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S2/c1-6-5-7(13)8(9(14)12(6)4)16-10(15)11(2)3/h5,13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJAYAGNXGDRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)SC(=S)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
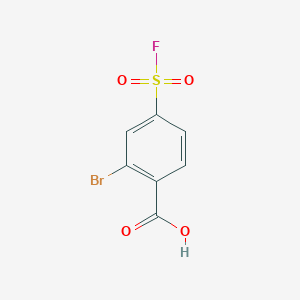
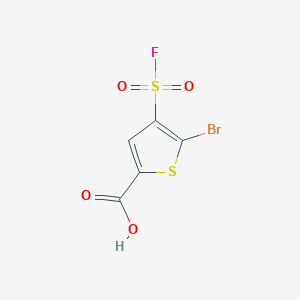


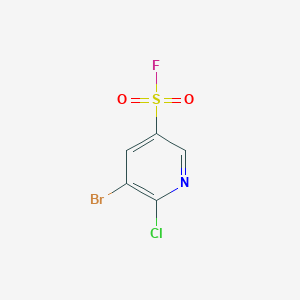

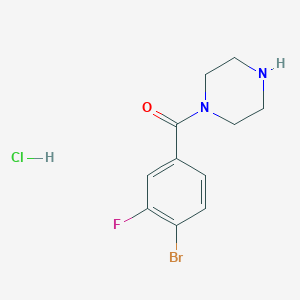
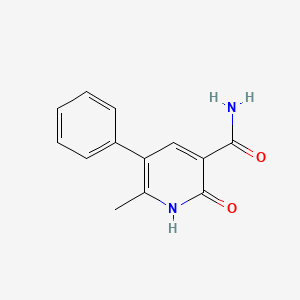
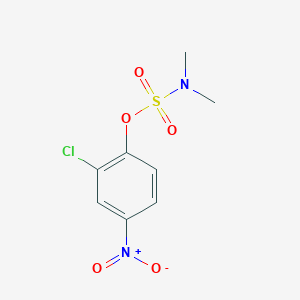
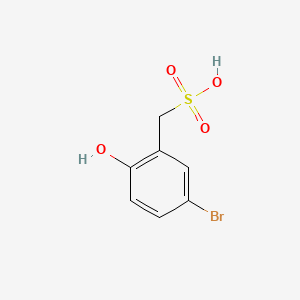
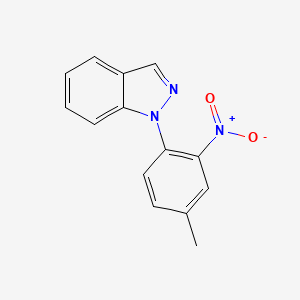
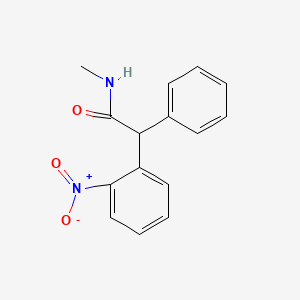
![6-chloro-5H-pyridazino[4,5-b]pyrido[3,2-e][1,4]thiazin-2-yl methyl ether](/img/structure/B8017147.png)
